N-benzoyl homophenylalanine
CAS No.:
Cat. No.: VC13850715
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO3 |
|---|---|
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | (2S)-2-benzamido-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | KYQLWMGRTKMDAA-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties of N-Benzoyl Homophenylalanine
Molecular Architecture
N-Benzoyl homophenylalanine, systematically named (2S)-2-benzamido-4-phenylbutanoic acid, features a stereogenic center at the C2 position, conferring chirality critical to its biological activity. The molecule comprises three distinct regions:
-
Benzoyl group: Provides steric bulk and influences solubility.
-
Homophenylalanine backbone: A four-carbon chain with a phenyl group at the terminal position.
-
Carboxylic acid moiety: Enables peptide bond formation and salt formation .
The compound’s stereochemistry is preserved through synthetic routes, as evidenced by enantiomeric excess values >99% in enzymatic preparations .
Table 1: Key Physicochemical Properties
Synthesis and Production Methodologies
Chemical Synthesis Pathways
Traditional synthesis involves multi-step organic reactions starting from L-phenylalanine:
-
Homologation: Addition of a methylene group to L-phenylalanine via Arndt-Eistert reaction.
-
Benzoylation: Protection of the α-amino group using benzoyl chloride in alkaline conditions.
-
Purification: Crystallization from ethanol/water mixtures yields >95% purity.
This method, while reliable, suffers from low atom economy (∼45%) due to protective group manipulations.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Chemical | 72 | 95 | 120 |
| Enzymatic | 88 | 99 | 65 |
Pharmaceutical Applications and Mechanism of Action
Carfilzomib Prodrug Synthesis
N-Benzoyl homophenylalanine serves as the chiral precursor in carfilzomib (Kyprolis®), a proteasome inhibitor for multiple myeloma:
-
Epoxyketone formation: The carboxylic acid moiety undergoes condensation with epoxypropane derivatives.
-
Peptide coupling: Solid-phase synthesis links the modified homophenylalanine to leucine residues .
The (S)-configuration at C2 enhances proteasome binding affinity by 18-fold compared to racemic mixtures .
ACE Inhibitor Development
In quinapril synthesis, the compound’s phenyl group interacts with the S₁′ hydrophobic pocket of angiotensin-converting enzyme:
This stereospecificity reduces off-target effects in hypertension treatment.
Recent Advances in Microbial Production
Cyanobacterial Pathway Engineering
Nostoc punctiforme PCC73102 genes (hphA, hphB, hphCD) enable L-homophenylalanine biosynthesis from L-phenylalanine:
-
hphA: α-ketoglutarate-dependent dioxygenase introduces β-hydroxylation.
-
hphB: Decarboxylase removes the α-carboxyl group.
Strain optimization in E. coli BL21(DE3) increased titers from 120 mg/L to 630 mg/L through:
Chemical Reactivity and Derivative Formation
Peptide Coupling Reactions
Activation with DCC/HOBt facilitates amide bond formation:
Coupling efficiency reaches 92% in DMF at 0°C.
Sulfonylation Comparisons
N-Phenylsulfonyl derivatives exhibit:
-
Higher crystallinity (mp 198°C vs. 174°C for benzoyl)
-
Reduced solubility: 3.2 mg/mL in DMSO vs. 18.9 mg/mL
Analytical Characterization Techniques
Chiral HPLC Methods
| Parameter | Value |
|---|---|
| Column | Chiralpak IC-3 |
| Mobile Phase | Hexane:IPA:TFA (90:10:0.1) |
| Retention Time (L) | 4.41 min |
| Retention Time (D) | 7.56 min |
| Resolution | 5.2 |
This method achieves baseline separation (Rs >1.5) for enantiopurity verification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume